molecular formula C11H11N5O7 B14749047 3,5-dimethyl-1H-pyrazole;2,4,6-trinitrophenol CAS No. 3310-76-7

3,5-dimethyl-1H-pyrazole;2,4,6-trinitrophenol

Cat. No.: B14749047
CAS No.: 3310-76-7
M. Wt: 325.23 g/mol
InChI Key: MSZXIYKAHPLROW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 3,5-Dimethyl-1H-pyrazole is an organic compound with the formula (CH₃)₂CHN₂H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents. This compound is known for its use as a precursor to various ligands in coordination chemistry It has historical significance in military applications and is also used in chemical laboratories for various purposes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole undergoes various chemical reactions, including:

2,4,6-Trinitrophenol primarily undergoes:

Common Reagents and Conditions

Common reagents for the reactions of 3,5-dimethyl-1H-pyrazole include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often use halogenating agents .

For 2,4,6-trinitrophenol, reducing agents such as tin and hydrochloric acid are commonly used .

Major Products Formed

The major products formed from the reactions of 3,5-dimethyl-1H-pyrazole include various substituted pyrazoles and pyrazole derivatives . For 2,4,6-trinitrophenol, the major products include aminophenols and other nitrated phenols .

Scientific Research Applications

3,5-Dimethyl-1H-pyrazole is widely used in scientific research for the synthesis of coordination compounds and ligands. It is also used in the preparation of pyrazolato ligated complexes and N-1-substituted derivatives with antibacterial activity .

2,4,6-Trinitrophenol has applications in the field of explosives and is used as a standard in calorimetry. It is also used in the synthesis of dyes and as a reagent in chemical analysis .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1H-pyrazole involves its ability to act as a ligand and form coordination complexes with various metal ions. This property is utilized in the synthesis of metal-organic frameworks and other coordination compounds .

2,4,6-Trinitrophenol exerts its effects through its explosive properties, which are due to the rapid decomposition of the compound into gases upon ignition. This decomposition releases a large amount of energy, making it useful in military applications .

Properties

CAS No.

3310-76-7

Molecular Formula

C11H11N5O7

Molecular Weight

325.23 g/mol

IUPAC Name

3,5-dimethyl-1H-pyrazole;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-3-5(2)7-6-4/h1-2,10H;3H,1-2H3,(H,6,7)

InChI Key

MSZXIYKAHPLROW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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